molecular formula C17H19N5O3S B11392808 methyl 4-{5-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]furan-2-yl}benzoate

methyl 4-{5-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]furan-2-yl}benzoate

Cat. No.: B11392808
M. Wt: 373.4 g/mol
InChI Key: HZPBVJSFUQNZAL-UHFFFAOYSA-N
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Description

METHYL 4-{5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE is a complex organic compound that features a combination of various functional groups, including a tetrazole ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile through a [2+3] cycloaddition reaction with sodium azide. The furan ring is then introduced through a series of reactions involving furfural or its derivatives. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and esterification steps, as well as the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 4-{5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of METHYL 4-{5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The furan ring and benzoate ester can also contribute to the compound’s overall bioactivity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE is unique due to its combination of functional groups, which confer a range of chemical and biological properties.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 4-[5-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C17H19N5O3S/c1-22-17(19-20-21-22)26-10-9-18-11-14-7-8-15(25-14)12-3-5-13(6-4-12)16(23)24-2/h3-8,18H,9-11H2,1-2H3

InChI Key

HZPBVJSFUQNZAL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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